9-Azido-10-methylacridin-10-ium iodide
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Overview
Description
9-Azido-10-methylacridin-10-ium iodide is a chemical compound that belongs to the acridine family. Acridines are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an azido group at the 9th position and a methyl group at the 10th position of the acridine ring, with an iodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azido-10-methylacridin-10-ium iodide typically involves the following steps:
Starting Material: The synthesis begins with 10-methylacridine.
Azidation: The 9th position of 10-methylacridine is azidated using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
Quaternization: The resulting 9-azido-10-methylacridine is then quaternized with methyl iodide (CH₃I) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
9-Azido-10-methylacridin-10-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF)
Reduction: Hydrogen gas (H₂), palladium catalyst
Cycloaddition: Alkynes, copper(I) catalyst
Major Products Formed
Substitution: Various substituted acridines
Reduction: 9-Amino-10-methylacridin-10-ium iodide
Cycloaddition: 1,2,3-Triazole derivatives
Scientific Research Applications
9-Azido-10-methylacridin-10-ium iodide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various acridine derivatives.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential use in photodynamic therapy and as an antimicrobial agent.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 9-Azido-10-methylacridin-10-ium iodide involves its interaction with biological molecules. The azido group can undergo photolysis to generate reactive nitrogen species, which can cause damage to cellular components. The acridine moiety can intercalate into DNA, disrupting its structure and function. These interactions make it a potential candidate for photodynamic therapy and antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
- 9-Mesityl-10-methylacridin-10-ium iodide
- 9,10-Dimethylacridin-10-ium iodide
- 9-Amino-10-methylacridin-10-ium iodide
Uniqueness
9-Azido-10-methylacridin-10-ium iodide is unique due to the presence of the azido group, which imparts distinct chemical reactivity and potential applications in photodynamic therapy and as a precursor for triazole synthesis. Its ability to intercalate into DNA and generate reactive nitrogen species upon photolysis sets it apart from other similar compounds.
Properties
CAS No. |
89873-27-8 |
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Molecular Formula |
C14H11IN4 |
Molecular Weight |
362.17 g/mol |
IUPAC Name |
9-azido-10-methylacridin-10-ium;iodide |
InChI |
InChI=1S/C14H11N4.HI/c1-18-12-8-4-2-6-10(12)14(16-17-15)11-7-3-5-9-13(11)18;/h2-9H,1H3;1H/q+1;/p-1 |
InChI Key |
CEZBNQYHGCTBBE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)N=[N+]=[N-].[I-] |
Origin of Product |
United States |
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